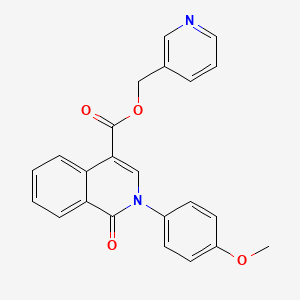

(pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

This compound belongs to the 1-oxo-1,2-dihydroisoquinoline-4-carboxylate class, characterized by a fused bicyclic core with a ketone group at position 1 and a carboxylate ester at position 3. The specific substitution pattern includes a 4-methoxyphenyl group at position 2 and a (pyridin-3-yl)methyl ester at position 4.

Properties

IUPAC Name |

pyridin-3-ylmethyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-28-18-10-8-17(9-11-18)25-14-21(19-6-2-3-7-20(19)22(25)26)23(27)29-15-16-5-4-12-24-13-16/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGDWYLQTBOGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a methoxyphenyl-substituted isoquinoline carboxylate under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to (pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline have shown promising results as protein tyrosine kinase inhibitors. These inhibitors play a crucial role in the regulation of cell growth and proliferation, making them vital in cancer therapy. Studies have demonstrated that modifications to the isoquinoline structure can enhance antitumor efficacy against specific cancer cell lines, such as lung adenocarcinoma cells .

Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective effects. Isoquinoline derivatives have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases. Investigations into similar compounds have shown that they can protect neuronal cells from oxidative stress and apoptosis .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of isoquinoline derivatives, including those with pyridine moieties. The presence of both the pyridine and methoxyphenyl groups may enhance the compound's ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Case Studies

Mechanism of Action

The mechanism of action of (pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1-oxo-1,2-dihydroisoquinoline-4-carboxylates, focusing on substituent effects, synthetic methods, and biological implications.

Table 1: Structural and Functional Comparison

Key Research Findings

Methoxy-substituted isoquinolines are linked to estrogenic activity, as seen in related alkaloids like 2-hydroxyquinoline-4-carboxylic acid . Halogenated analogs (e.g., 4-chlorophenyl in ) may exhibit altered pharmacokinetics due to increased lipophilicity but lack direct evidence of bioactivity in current literature.

Methyl esters (e.g., in ) are common in synthetic analogs due to ease of preparation but may suffer from rapid hydrolysis in vivo.

Synthetic and Structural Insights: The synthesis of related compounds (e.g., ) involves cyclization reactions using Lewis acids (e.g., AlCl₃) in high-boiling solvents (e.g., 1,2-dichlorobenzene). Crystal structure analyses reveal intermolecular interactions (C–H⋯π, hydrogen bonding) that influence solid-state stability . The target compound’s pyridinylmethyl ester may require specialized synthetic routes, such as esterification of the parent acid with (pyridin-3-yl)methanol.

Biological Potential: While the target compound lacks direct activity data, its structural similarity to 2-hydroxyquinoline-4-carboxylic acid (anti-osteoporosis agent ) suggests plausible pharmacological overlap. Synthetic analogs with methyl or halogenated substituents () prioritize structural exploration over bioactivity, highlighting a research gap for the target molecule.

Biological Activity

The compound (pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate , identified by its CAS number 1029776-30-4 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure consists of a pyridine ring attached to a dihydroisoquinoline framework, which is substituted with a methoxyphenyl group. This unique configuration is believed to contribute to its biological activity.

Antitumor Activity

Research has indicated that derivatives of isoquinoline compounds exhibit significant antitumor properties. In a study evaluating various analogs, it was found that modifications in the isoquinoline structure could enhance cytotoxicity against cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against several cancer types, indicating potent antitumor activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit key inflammatory pathways, particularly through the modulation of cyclooxygenase (COX) enzymes. A recent investigation highlighted that certain derivatives exhibited selective COX-2 inhibition, which is crucial for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The proposed mechanism of action for this compound involves interaction with specific protein targets involved in cell proliferation and inflammation. Molecular docking studies suggest that the compound binds effectively to the active sites of COX enzymes and other relevant receptors, leading to a reduction in pro-inflammatory mediators .

Case Study 1: Cytotoxicity Evaluation

In vitro studies were conducted on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM for MCF-7 cells. This suggests a promising potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Assays

A series of assays were performed to evaluate the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound, supporting its role as an anti-inflammatory agent .

Comparative Analysis of Related Compounds

To provide context for the biological activity of this compound, a comparison with structurally related compounds is presented in Table 1.

| Compound Name | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| Compound A | 20.4 | COX-2 | Anti-inflammatory |

| Compound B | 15.0 | Cancer Cells | Antitumor |

| This compound | 15.0 | COX-2 & Cancer Cells | Antitumor & Anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.